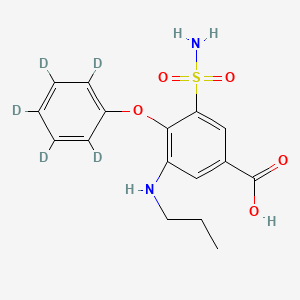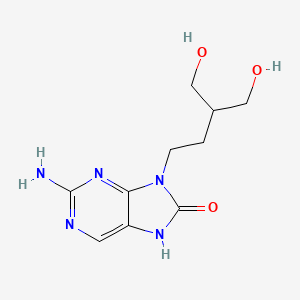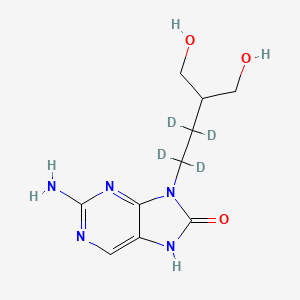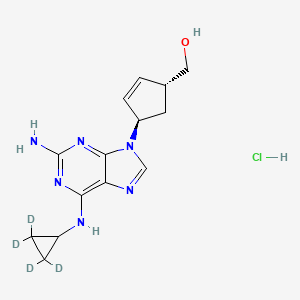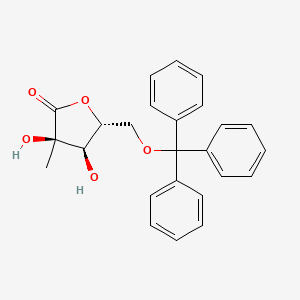
5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone: is a chemical compound that belongs to the class of ribonic gamma-lactones. It is characterized by the presence of a triphenylmethyl group attached to the 5-O position and a methyl group at the 2-c position of the D-ribonic gamma-lactone structure. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone typically involves the protection of the hydroxyl group at the 5-O position of D-ribonic gamma-lactone with a triphenylmethyl (trityl) group. This can be achieved through the reaction of D-ribonic gamma-lactone with triphenylmethyl chloride (TrCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the triphenylmethyl protecting group, revealing the free hydroxyl group.
Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent to remove the triphenylmethyl group.
Substitution: Reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the formation of free hydroxyl groups .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone is used as a protecting group for hydroxyl functionalities. It allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .
Biology and Medicine: The compound is used in the synthesis of nucleoside analogs and other biologically active molecules. It plays a crucial role in the development of antiviral and anticancer agents by protecting sensitive hydroxyl groups during multi-step synthetic processes .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .
Mecanismo De Acción
The mechanism of action of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. Upon completion of the desired synthetic steps, the triphenylmethyl group can be removed under mild acidic conditions, revealing the free hydroxyl group for further reactions .
Comparación Con Compuestos Similares
2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl-triphenylstannane: This compound also features a triphenylmethyl group as a protecting group but differs in its additional isopropylidene and triphenylstannane functionalities.
5-O-Phosphono-alpha-D-ribofuranosyl diphosphate: This compound is involved in the biosynthesis of nucleotides and has a different functional group arrangement compared to 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone.
Uniqueness: The uniqueness of this compound lies in its specific structure, which provides stability and ease of removal as a protecting group. Its ability to protect hydroxyl groups selectively makes it valuable in complex synthetic processes, particularly in the pharmaceutical industry .
Propiedades
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c1-24(28)22(26)21(30-23(24)27)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22,26,28H,17H2,1H3/t21-,22-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVXSPBBICHNI-CQOQZXRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
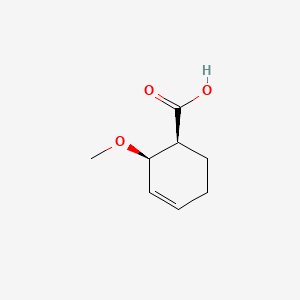
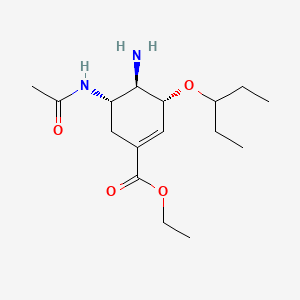
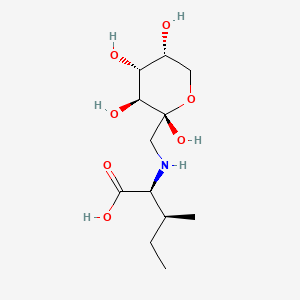
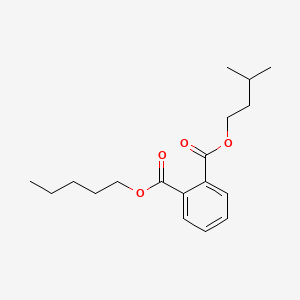
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 7-fluoro-3-methyl- (9CI)](/img/new.no-structure.jpg)
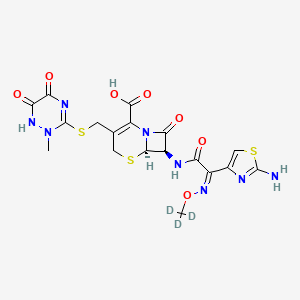
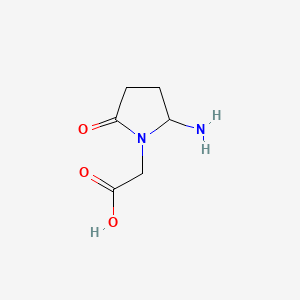
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

